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molecular formula C11H14N2O2S B4898904 1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide CAS No. 5435-30-3

1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide

Cat. No. B4898904
M. Wt: 238.31 g/mol
InChI Key: NUWGZZNUFALTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952282

Procedure details

10.0 g of pseudosaccharine chloride are initially introduced in 150 ml of toluene. 4.4 g of morpholine diluted with 25 ml of toluene are added dropwise at room temperature over the course of 30 minutes. Since the reaction is exothermic, the mixture is cooled with an ice bath. After a further 30 minues, 50 ml of pyridine in 25 ml of toluene are added and the mixture is subsequently stirred at room temperature for 2.5 hours. The solvent is then removed in vacuo and the residue is stirred up with 350 ml of water. The colorless precipitate is filtered off to give 10.8 g (86%) of 3-diethylaminobenzoisothiazole 1,1-dioxide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7](Cl)=[N:8][S:9](=[O:11])(=[O:10])[C:4]2=[CH:3][CH:2]=1.[NH:13]1[CH2:18][CH2:17]O[CH2:15][CH2:14]1.N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:14]([N:13]([CH2:18][CH3:17])[C:7]1[C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=2[S:9](=[O:11])(=[O:10])[N:8]=1)[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at room temperature over the course of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
STIRRING
Type
STIRRING
Details
the residue is stirred up with 350 ml of water
FILTRATION
Type
FILTRATION
Details
The colorless precipitate is filtered off

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)N(C1=NS(C2=C1C=CC=C2)(=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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